![molecular formula C13H21NO3 B2779583 Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 2375273-96-2](/img/structure/B2779583.png)
Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate
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Overview
Description
“Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate” is a chemical compound with the CAS Number: 1363381-22-9 . It has a molecular weight of 239.31 . The compound is solid in form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 239.31 . The InChI Code provides further information about its molecular structure .Scientific Research Applications
Synthesis and Derivative Formation
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides an efficient and scalable route to a previously unknown bifunctional compound. This compound, along with related intermediates, offers a convenient entry point for further selective derivatization on the azetidine and cyclobutane rings. It is valuable for accessing chemical spaces complementary to piperidine ring systems, indicating its potential for creating novel compounds with varied applications in chemical research (Meyers et al., 2009).
Spirocyclic Compound Formation
The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal showcases the compound's reactivity, leading to the formation of isomeric condensation products. This process highlights its role in synthesizing spirocyclic 3-oxotetrahydrofurans with carboand heterocyclic fragments, which can be further utilized to prepare other potentially biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Conformational Analysis
The synthesis and conformational analysis of spirolactams as conformationally restricted pseudopeptides have been studied. Compounds like 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decane serve as constrained surrogates for Pro-Leu and Gly-Leu dipeptides. This research provides insights into the conformational preferences of these spirolactams, offering potential applications in peptide synthesis and structure-activity relationship studies (Fernandez et al., 2002).
Polymerization and Material Science
The radical polymerization of spiro orthocarbonates, such as 7-methyl-2-methylene-1,4,6,9-tetraoxaspiro[4.4]nonane, demonstrates the utility of spirocyclic compounds in material science. The polymerization process, leading to transparent crosslinked polymers with minimal volume shrinkage, underscores the potential of such compounds in developing novel polymeric materials with specific properties (Moszner et al., 1995).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-10(15)5-8-13(14)6-4-7-13/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEKPBPJLHADKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CCC12CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 7-oxo-5-azaspiro[3.5]nonane-5-carboxylate |
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